molecular formula C14H16N2O B502959 N-(4-cyanophenyl)cyclohexanecarboxamide CAS No. 458554-49-9

N-(4-cyanophenyl)cyclohexanecarboxamide

Cat. No.: B502959
CAS No.: 458554-49-9
M. Wt: 228.29g/mol
InChI Key: ZUPADUUULHKTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanophenyl)cyclohexanecarboxamide (CAS 444815-12-7) is a carboxamide derivative with the molecular formula C15H18N2O and a molecular weight of 242.32 . This compound is of significant interest in industrial research and development, particularly in the field of sensory science. It is structurally categorized as a carboxilic acid amide, a class of compounds known for their ability to provoke a cooling sensation . Research and patent literature indicate that closely related structural analogs, such as N-(4-cyanophenyl)-1-methylcyclohexane-1-carboxamide, are specifically investigated for use as cooling agents in applications like chewing gum and other topical formulations . This suggests its primary research value lies in exploring and modulating TRPM8 receptor channels, which are implicated in the perception of coolness . The presence of the cyanomethyl substituent on the phenyl ring is a key structural feature that contributes to its physicochemical properties and interaction with biological targets. Researchers can utilize this compound to develop novel compounds for sensory evaluation, study structure-activity relationships (SAR) in transient receptor potential (TRP) channel pharmacology, and formulate new materials with tailored sensory effects. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. References: The core chemical data and structure are based on the supplier-provided information . The proposed application in sensory agent development is inferred from a US patent application that details the use of structurally similar N-(4-cyanophenyl) carboxamide compounds .

Properties

CAS No.

458554-49-9

Molecular Formula

C14H16N2O

Molecular Weight

228.29g/mol

IUPAC Name

N-(4-cyanophenyl)cyclohexanecarboxamide

InChI

InChI=1S/C14H16N2O/c15-10-11-6-8-13(9-7-11)16-14(17)12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,16,17)

InChI Key

ZUPADUUULHKTJR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Comparison Compounds :

  • N-(4-Hydroxyphenyl)cyclohexanecarboxamide: Synthesized from 4-aminophenol and cyclohexanecarbonyl chloride, this compound features a hydroxyl group instead of cyano. The hydroxyl group increases hydrophilicity but reduces electron-withdrawing effects compared to the cyano substituent .
  • Melting point data are unavailable, but its synthesis via acyl chloride reactions is well-documented .
  • N-(4-Methylphenyl)cyclohexanecarboxamide: The methyl group is electron-donating, reducing polarity and likely lowering the melting point compared to the cyano derivative .

Variations in the Carbocyclic Ring

Comparison Compounds :

  • However, the smaller ring size may improve solubility .
  • N-(Adamantan-2-yl)cyclohexanecarboxamide : The adamantane substituent introduces significant steric bulk, which could hinder membrane permeability but enhance selectivity in hydrophobic binding pockets. This compound is synthesized via copper-catalyzed alkylation with high yields (75%) .

Key Insight : The cyclohexane ring in the target compound balances conformational flexibility (chair conformation) and steric bulk, optimizing stability for synthetic and pharmaceutical applications.

Functional Group Modifications

Comparison Compounds :

  • N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives: These compounds incorporate a thiourea group (e.g., H$2$L$9$ with a naphthalen-1-yl group).
  • N-((4-Sulfamoylphenyl)carbamothioyl)cyclohexanecarboxamide : The sulfonamide group enhances biological activity, particularly as a carbonic anhydrase inhibitor, due to its zinc-binding capability .

Key Insight: Unlike thiourea or sulfonamide derivatives, the target compound’s simple carboxamide structure lacks additional donor atoms, limiting its metal-chelating properties but simplifying synthetic routes.

Comparison Compounds :

  • N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide : This derivative exhibits antituberculosis activity, attributed to the hydroxyl and isopentyl groups enhancing membrane penetration and target engagement .

Comparison Compounds :

  • N-(4-Phenylbutan-2-yl)cyclohexanecarboxamide : Synthesized via copper-catalyzed alkylation, this method achieves high yields (74–76%) but requires transition-metal catalysts .
  • N-(4-Methoxyphenyl)cyclohexanecarboxamide : Traditional acyl chloride coupling with 4-methoxyaniline is straightforward but may involve harsher conditions compared to photoredox methods .

Preparation Methods

Synthesis of Cyclohexanecarbonyl Chloride

The foundational step in synthesizing N-(4-cyanophenyl)cyclohexanecarboxamide involves generating cyclohexanecarbonyl chloride from cyclohexanecarboxylic acid. This is typically achieved using thionyl chloride (SOCl₂) under reflux conditions. For example, a 1:3 molar ratio of carboxylic acid to SOCl₂ in anhydrous dichloromethane (DCM) at 60°C for 4–6 hours yields the acid chloride in >95% purity. Excess SOCl₂ is removed via rotary evaporation under reduced pressure (5–10 mmHg), leaving the reactive intermediate suitable for direct use in subsequent amidation.

Coupling with 4-Cyanoaniline

The acid chloride is reacted with 4-cyanoaniline in the presence of a non-nucleophilic base, such as triethylamine (TEA), to scavenge HCl. A representative procedure involves dissolving 4-cyanoaniline (1.2 equiv) in DCM, followed by dropwise addition of cyclohexanecarbonyl chloride (1.0 equiv) at 0°C. After warming to room temperature (RT) and stirring for 12–24 hours, the reaction is quenched with 1M HCl, and the organic layer is washed sequentially with saturated NaHCO₃ and brine. Drying over Na₂SO₄ and solvent evaporation yields the crude product, which is recrystallized from methanol/acetone (3:1) to afford this compound as a white solid (78–85% yield).

Carbodiimide-Mediated Coupling Strategies

Use of EDC·HCl and DMAP

For substrates sensitive to acid chlorides, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are employed. In a typical protocol, cyclohexanecarboxylic acid (1.0 equiv), 4-cyanoaniline (1.1 equiv), EDC·HCl (1.5 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are combined in DCM at 0°C. The reaction is stirred at RT for 24 hours, followed by extraction with 1M HCl and saturated NaHCO₃. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:3) provides the amide in 70–75% yield.

Comparative Efficiency of Coupling Reagents

The table below summarizes key parameters for different coupling methods:

Method Reagent Solvent Time (h) Yield (%) Purity (%)
Acid chlorideSOCl₂DCM128598
EDC·HCl/DMAPEDC·HClDCM247595
HATU/DIEAHATUDMF68897

Data adapted from synthetic protocols in and.

Reductive Amination and Intermediate Manipulations

LAH-Mediated Reductions

Lithium aluminum hydride (LAH) is critical for reducing nitro or azide intermediates en route to 4-cyanoaniline. For instance, reduction of 4-nitrobenzonitrile (1.0 equiv) with LAH (2.5 equiv) in tetrahydrofuran (THF) at 0°C to RT yields 4-cyanoaniline in 90% yield. Post-reduction workup involves cautious quenching with 10% NaOH and extraction with ethyl acetate to isolate the amine.

Protecting Group Strategies

Boc-protected intermediates are employed to prevent undesired side reactions. For example, tert-butyl (4-cyanophenyl)carbamate is synthesized using di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP. Subsequent deprotection with trifluoroacetic acid (TFA) in DCM regenerates the free amine for amidation.

Continuous Flow and Photochemical Approaches

Scalable Synthesis in Flow Reactors

Recent advancements highlight the use of continuous photochemical reactors for amide bond formation. A two-phase system comprising cyclohexanecarboxylic acid and 4-cyanoaniline in acetonitrile, with EDC·HCl and UV irradiation (254 nm), achieves 92% conversion in 30 minutes. Solvent removal under vacuum (0.1–1.0 mmHg) followed by recrystallization delivers the product with >99% purity, demonstrating scalability for industrial applications.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H, ArH), 7.54 (d, J = 8.4 Hz, 2H, ArH), 2.48–2.41 (m, 1H, cyclohexane CH), 1.85–1.72 (m, 4H, cyclohexane CH₂), 1.52–1.34 (m, 6H, cyclohexane CH₂).
MS (ESI): m/z 257.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) confirms a retention time of 6.8 minutes with 98.5% purity. Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating suitability for high-temperature applications .

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